Molecular Properties Profile: Comparing 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride to its 3,4-Dimethoxybenzyl Analog
The target compound, 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride, differs from its closest commercially available analog, N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride (CAS 1396799-51-1), by a single methoxy group. This modification results in a measured molecular weight reduction of 30.05 g/mol (373.9→343.85 g/mol), directly attributable to the loss of one oxygen atom and corresponding CH2 fragment from the benzyl substituent [1]. The target compound also possesses two fewer hydrogen bond acceptors (3 vs 5), which alters predicted solubility and permeability properties relevant to formulation and assay development [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 343.85 g/mol (computed from C16H26ClN3O3) |
| Comparator Or Baseline | 373.9 g/mol for N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride [1] |
| Quantified Difference | 30.05 g/mol reduction (8.0% decrease) |
| Conditions | PubChem computed property comparison |
Why This Matters
The 8.0% reduction in molecular weight and loss of two hydrogen bond acceptors directly impacts passive membrane permeability and solubility, making the 4-methoxybenzyl analog a chemically distinct entity for pharmacokinetic screening and requires separate analytical method validation.
- [1] PubChem Compound Summary for CID 71783472, N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (1997) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery settings', Advanced Drug Delivery Reviews, 23(1-3), pp. 3-25. View Source
